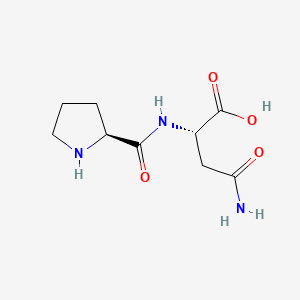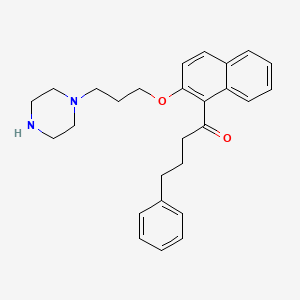
Antitumor agent-96
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-96, also known as Compound D34, is a potent inhibitor of the MRE11 protein. This compound has garnered significant attention due to its ability to down-regulate the homologous recombination pathway by binding to and suppressing the endonuclease functions of MRE11. This action induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-96 involves several steps. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-96 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary but often involve controlled temperatures, specific pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions typically result in the formation of new functionalized compounds .
Applications De Recherche Scientifique
Antitumor agent-96 has a wide range of scientific research applications, including:
Mécanisme D'action
Antitumor agent-96 exerts its effects by binding to the MRE11 protein and inhibiting its endonuclease functions. This inhibition down-regulates the homologous recombination pathway, leading to the accumulation of DNA damage in cancer cells. The increased DNA damage triggers apoptosis, effectively killing the cancer cells. The molecular targets involved in this process include the MRE11 protein and the components of the homologous recombination pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A platinum-based antitumor agent that forms DNA adducts, leading to DNA damage and apoptosis.
Paclitaxel: A natural product that stabilizes microtubules, preventing cell division and inducing apoptosis.
Arctigenin: A natural compound that exhibits preferential cytotoxicity against nutrient-deprived cancer cells.
Uniqueness of Antitumor agent-96
This compound is unique in its specific inhibition of the MRE11 protein and its ability to down-regulate the homologous recombination pathway. This targeted mechanism of action distinguishes it from other antitumor agents like cisplatin and paclitaxel, which have broader mechanisms of action. Additionally, this compound’s selective cytotoxicity towards cancer cells with defective homologous recombination pathways makes it a promising candidate for targeted cancer therapy .
Propriétés
Formule moléculaire |
C27H32N2O2 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
4-phenyl-1-[2-(3-piperazin-1-ylpropoxy)naphthalen-1-yl]butan-1-one |
InChI |
InChI=1S/C27H32N2O2/c30-25(13-6-10-22-8-2-1-3-9-22)27-24-12-5-4-11-23(24)14-15-26(27)31-21-7-18-29-19-16-28-17-20-29/h1-5,8-9,11-12,14-15,28H,6-7,10,13,16-21H2 |
Clé InChI |
STNMKKHHROUSDI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCCOC2=C(C3=CC=CC=C3C=C2)C(=O)CCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




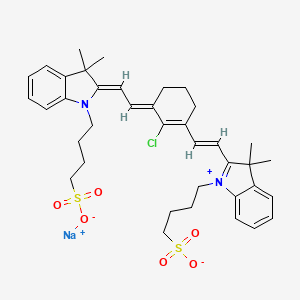

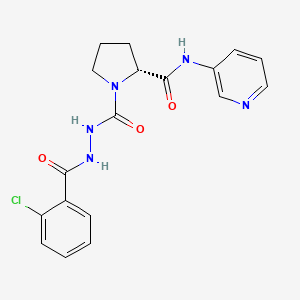
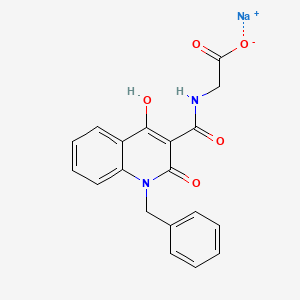
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)



![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)

